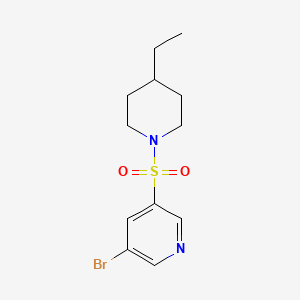
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 4-ethylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-iodopyridin-2-amine and 4-methylsulfonyl-phenyl boronic acid.
Suzuki Cross-Coupling Reaction: The starting materials undergo a Suzuki cross-coupling reaction to yield the substituted 3-bromopyridin-2-amine intermediate.
Final Product Formation: The intermediate is then further reacted under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
科学的研究の応用
3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine and sulfonyl groups allows the compound to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-5-iodopyridin-2-amine: A precursor in the synthesis of 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine.
4-Methylsulfonyl-phenyl boronic acid: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to the specific combination of the bromine atom and the 4-ethylpiperidin-1-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
3-bromo-5-(4-ethylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-2-10-3-5-15(6-4-10)18(16,17)12-7-11(13)8-14-9-12/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHTRXEZGEDOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














